Fmoc-cycloleucine
Overview
Description
Scientific Research Applications
Neuroprotection in Brain Injury
- Neuroprotection in Mature and Immature Brain : Fmoc-L-leucine, a ligand of PPARgamma, demonstrates neuroprotective properties in both adult and immature brain models. In adult mice with magnesium deficiency, Fmoc-L-leucine protected against audiogenic seizures, an effect mitigated by the PPARgamma antagonist GW9662. It also showed neuroprotection against cerebral ibotenate toxicity in neonatal brain injury models, significantly reducing the size of lesions in grey matter. These findings suggest the potential of targeting PPARs for protecting immature brains without the toxic effects seen with classic adult brain protectants (Maurois et al., 2008).
Tissue Engineering and Stem Cell Proliferation
- Scaffolds for Proliferation and Differentiation of Mesenchymal Stem Cells : Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-arginine-glycine-aspartate (Fmoc-RGD) peptides form a 3D network of supramolecular hydrogel, providing a nanofibrous network for cell attachment. Mesenchymal stem cells (MSCs) in this hydrogel show increased proliferation and survival. Moreover, MSCs encapsulated in this hydrogel demonstrate the ability to undergo osteogenic, adipogenic, and chondrogenic differentiation in vitro and in vivo, making these nanofibers suitable for musculoskeletal tissue engineering (Wang et al., 2017).
Drug Delivery System
- Drug Delivery to Bone Using Acidic Oligopeptide : Fmoc-conjugated oligopeptides show potential as a drug delivery system, particularly to the bone. Fmoc-D-Asp oligopeptides, for example, selectively target bone tissue. A synthesized compound, estradiol-17β-succinate-(L-Asp)6 (E2-(L-Asp)6), distributed selectively in bone and effectively prevented osteoporosis-related bone loss without affecting the uterine weight, suggesting that acidic oligopeptide-based drug delivery systems can be effective in targeting specific tissues or organs, potentially minimizing side effects (Sekido et al., 2001).
Mechanism of Action
- The Fmoc group serves as a protecting group for this amino group, preventing unwanted reactions during peptide synthesis .
- The Fmoc group is base-labile, allowing for its rapid removal using piperidine. Piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
- The fluorenyl group’s strong absorbance in the ultraviolet region (lmax 266 nm in DMF) facilitates monitoring coupling and deprotection reactions .
- Fmoc-cycloleucine’s self-assembly pathways are complex. It can form distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures (poly-crystals and 2D sheets) via different assembly routes .
- These pathways allow access to non-equilibrium self-assemblies, akin to nature’s ability to steer biomolecules into various functional states .
- This compound’s pharmacokinetic properties include favorable oral bioavailability and in vivo tolerance .
- Its dissolution dynamics can be tuned chemically or thermally to control transient hydrogel stability or reach final equilibrium assemblies .
- It allows efficient and rapid synthesis of peptides, even of significant size and complexity, making it valuable for research in the post-genomic era .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
Biochemical Analysis
Biochemical Properties
Fmoc-cycloleucine is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Cellular Effects
These hydrogels exhibited cell type-dependent biological activity .
Molecular Mechanism
The Fmoc group in this compound acts as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Temporal Effects in Laboratory Settings
Fmoc-functionalized peptides, such as this compound, can form versatile non-equilibrium assemblies via alternate assembly pathways . The dynamics of these assemblies can be tuned chemically or thermally .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cycloleucine typically involves the protection of the amino group of cycloleucine with the Fmoc group. This can be achieved by reacting cycloleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of cycloleucine to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECZEINPZOFWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359656 | |
Record name | Fmoc-cycloleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117322-30-2 | |
Record name | Fmoc-cycloleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.